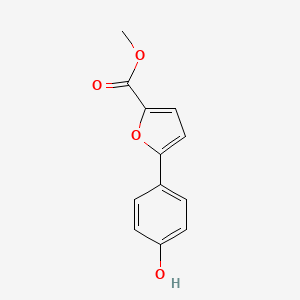

Methyl 5-(4-hydroxyphenyl)-2-furoate

Description

Structure

3D Structure

Properties

CAS No. |

834884-72-9 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

methyl 5-(4-hydroxyphenyl)furan-2-carboxylate |

InChI |

InChI=1S/C12H10O4/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7,13H,1H3 |

InChI Key |

DBSUWACZAHLWOB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 4 Hydroxyphenyl 2 Furoate and Analogues

De Novo Synthesis Pathways for the Furoate Core Structure

The foundation of the target molecule is the furan-2-carboxylate (B1237412) system. Its construction can be achieved through various pathways, either by building the heterocyclic ring from acyclic precursors or by modifying readily available furan-based platform chemicals.

The creation of the 2,5-disubstituted furan (B31954) ring is a key step that can be accomplished using several innovative methods. One effective approach involves the one-pot synthesis from γ-ketoacids. researchgate.net This process utilizes the in-situ formation of allenoates from the ketoacid through the action of a chloroformate, which then undergoes an intramolecular cyclization to yield the furan derivative. researchgate.net This method is versatile and has been successfully applied to levulinic acid, a prominent bio-sourced platform chemical. researchgate.net

Another sustainable strategy begins with uronic acids, which are abundant in agricultural residues. nih.gov This route involves a three-step catalytic process:

Isomerization of uronic acids in alkaline water to precipitate 5-keto-aldonic acids.

Mild acid-catalyzed cyclodehydration in an alcoholic solvent to produce 2-formyl-5-furoic acid esters. This pathway advantageously avoids the formation of the unstable intermediate 5-hydroxymethylfurfural (B1680220) (HMF) and its subsequent degradation to levulinic acid. nih.gov

Oxidation of the formyl group to yield the desired furan dicarboxylic acid monoester, providing a stable furoate core. nih.gov

Once the 2-furoic acid scaffold is obtained, the next step is esterification to form the methyl furoate. The traditional method is an acid-catalyzed esterification with methanol (B129727). Kinetic studies show that conjugation between the furan ring and the carboxyl group in furoic acids results in slower reaction rates compared to furanacetic acids, where the groups are not conjugated. acs.org

Alternative and often more efficient methods have been developed to overcome the limitations of direct acid catalysis, such as slow reaction times and potential for side reactions at high temperatures. google.com One such method involves converting the furoic acid to a more reactive intermediate, like an acyl chloride, using thionyl chloride. This intermediate readily reacts with an alcohol or phenol (B47542) to form the corresponding ester, a process that can be facilitated by phase transfer catalysis for hindered phenols. tandfonline.com Another modern approach is the direct oxidative esterification of furfuryl alcohol. For instance, methyl 2-furoate can be synthesized from furfuryl alcohol and methanol in the presence of a palladium catalyst and visible light irradiation, providing a high-yield, one-step process. chemicalbook.com

| Method | Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-Furoic Acid | Methanol, Acid Catalyst (e.g., HCl) | Classic method; kinetics influenced by conjugation. acs.org | acs.org |

| Acyl Chloride Intermediate | 5-Aryl-2-furoic acid | Thionyl chloride, Phenols, Phase Transfer Catalyst | Effective for sterically hindered esters; high yields. tandfonline.com | tandfonline.com |

| Oxidative Esterification | Furfuryl alcohol | Methanol, Pd catalyst, O₂, Visible light | Direct conversion from alcohol to ester. chemicalbook.com | chemicalbook.com |

| Biomass-Based Approach | Furoic acid from furfural (B47365) oxidation | Dodecanol, Hot filtration | Integrates production and esterification for bio-surfactants. rsc.org | rsc.org |

Introduction of the 4-Hydroxyphenyl Moiety

Attaching the 4-hydroxyphenyl group to the 5-position of the furan ring is typically achieved using powerful carbon-carbon bond-forming reactions, most notably those catalyzed by palladium.

Palladium-catalyzed cross-coupling reactions are the premier tools for forming the aryl-furan bond. The Suzuki coupling, which pairs an organoboron compound with an organohalide, is a highly effective strategy. In this context, the reaction would involve coupling a 5-bromo-2-furoate with a suitably functionalized phenylboronic acid. Such palladium-catalyzed C-C bond formations have been successfully used to synthesize a range of 5-aryl furfurals in aqueous media, demonstrating the method's tolerance for various functional groups. semanticscholar.org

An alternative to the Suzuki reaction is the Hiyama coupling, which utilizes organosilicon compounds. Palladium can catalyze the cross-coupling of 2-furylsilanolates with various aryl halides (iodides, bromides, and chlorides). nih.gov This process benefits from the stability and ease of handling of the silanolate salts, offering a broad substrate scope. nih.gov The scope of arylation has been further expanded to include aryl fluorosulfonates as coupling partners, which can be readily prepared from phenols and subsequently used in palladium-catalyzed reactions to form biaryl structures or esters. researchgate.netnih.gov

| Coupling Reaction | Furan Partner | Aryl Partner | Catalyst System (Example) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2-furoate | Arylboronic Acid | Palladium catalyst | semanticscholar.org |

| Hiyama Coupling | 2-Furylsilanolate | Aryl Halide (I, Br, Cl) | Palladium catalyst/ligand combination | nih.gov |

| Carbonylative Coupling | Aryl Fluorosulfate | Aryl Formate | Pd(OAc)₂ / XantPhos | nih.gov |

| Phosphonation Coupling | Aryl Fluorosulfate | Phosphites | Pd(OAc)₂ / DPEPhos or NiCl₂(dme) / Xantphos | researchgate.net |

The integration of the phenolic hydroxyl group requires careful strategic planning. The most direct method involves using a pre-functionalized coupling partner, such as 4-hydroxyphenylboronic acid, in a Suzuki reaction. However, the free hydroxyl group can sometimes interfere with the catalytic cycle, necessitating the use of a protecting group which is removed in a subsequent step.

A more advanced and flexible strategy involves using a phenol derivative that is stable to the coupling conditions and can be readily converted to the free phenol afterward. One such approach is the use of aryl fluorosulfonates. researchgate.net A phenol can be converted into its corresponding fluorosulfate, which then serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. nih.gov This "masked" phenol strategy allows for the C-C bond formation to occur under robust conditions, with the final deprotection step revealing the desired phenolic moiety. This method effectively allows for the direct conversion of phenols to the desired arylated products in a one-pot or two-step sequence. researchgate.net

Functional Group Interconversion and Derivatization Approaches

Functional Group Interconversion (FGI) is a core tactic in organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, oxidation, or reduction. imperial.ac.uk This strategy is crucial when a desired functional group is incompatible with a key reaction step or when a specific starting material is unavailable. imperial.ac.ukyoutube.com

In the context of synthesizing Methyl 5-(4-hydroxyphenyl)-2-furoate analogues, FGI can be applied at various stages. For instance, if the synthesis starts with a 5-(4-acetylphenyl)-2-furoate, the acetyl group can be reduced to a secondary alcohol. A relevant example is the reduction of the ketone group in fenofibric acid to a hydroxyl group using sodium borohydride (B1222165) in methanol. nih.gov

Furthermore, the final product, this compound, can serve as a platform for further derivatization through FGI. The phenolic hydroxyl group is a prime site for modification. It can be alkylated to form ethers or acylated to form esters, leading to a library of analogues with potentially different properties. These transformations typically involve reacting the phenol with an alkyl halide or an acyl chloride under basic conditions. Such derivatizations are fundamental for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Modification of the Hydroxyl Group on the Phenyl Ring

Modifications to the hydroxyl group on the phenyl ring of 5-aryl-2-furoates are a key strategy for altering the molecule's properties. Standard synthetic transformations can be applied to this functional group. For instance, the hydroxyl group can be converted to an ether or an ester, or it can be replaced altogether. These modifications can influence the compound's electronic properties, solubility, and biological activity.

One common approach is O-alkylation to introduce various alkyl or substituted alkyl groups. This is typically achieved by deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Another method is esterification, where the hydroxyl group reacts with a carboxylic acid or its derivative to form an ester linkage.

Furthermore, the hydroxyl group can be converted to a triflate (trifluoromethanesulfonate), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, including alkyl, aryl, and vinyl groups, significantly diversifying the available analogues.

Alterations at the Furan-2-Carboxylate Position

The furan-2-carboxylate moiety is another key site for structural modification. The ester group can be hydrolyzed to the corresponding carboxylic acid, 5-(4-hydroxyphenyl)-2-furoic acid, which can then be converted to a variety of other functional groups. researchgate.net For example, the carboxylic acid can be activated and reacted with amines to form amides, or reduced to the corresponding alcohol, [5-(4-hydroxyphenyl)-2-furyl]methanol.

The methyl ester itself can undergo transesterification with different alcohols under acidic or basic conditions to yield other alkyl or aryl furoates. This allows for the tuning of properties such as volatility and lipophilicity. Additionally, the carboxylate group can be completely removed through decarboxylation, although this typically requires harsh conditions.

Recent research has also explored the enzymatic or chemo-enzymatic synthesis of furoate esters, offering a greener alternative to traditional chemical methods. conicet.gov.ar For instance, lipases can be used to catalyze the esterification of 2-furoic acid with various alcohols. conicet.gov.ar

Side-Chain Elaboration at the Furan-5 Position

While the core structure of this compound already possesses a phenyl group at the furan-5 position, further elaboration of this side-chain can lead to a wide array of analogues. This can be achieved by starting with a different 5-substituted-2-furoate and building the desired side-chain.

For instance, a common precursor is 5-formylfurfural, which can undergo various reactions to introduce different side chains. The aldehyde group can participate in Wittig reactions to form alkenes, or it can be converted to a hydroxymethyl group which can then be further functionalized.

Another approach involves the Meerwein arylation of furfural with diazonium salts, which can introduce a variety of substituted aryl groups at the 5-position. semanticscholar.org The resulting 5-aryl-2-furaldehydes can then be oxidized to the corresponding carboxylic acids and esterified to yield the desired methyl 5-aryl-2-furoates. semanticscholar.org This method provides a versatile route to a diverse library of compounds with different substitution patterns on the phenyl ring. semanticscholar.org

Catalytic Systems in the Synthesis of 5-Aryl-2-furoates

The synthesis of 5-aryl-2-furoates often relies on catalytic methods to achieve high efficiency and selectivity. Both homogeneous and heterogeneous catalysts, as well as emerging photochemical approaches, play a significant role in the construction of the furan ring and the introduction of the aryl substituent.

Homogeneous Catalysis in Furoate Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, are widely used in the synthesis of furoate derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are particularly powerful for forming the carbon-carbon bond between the furan ring and the aryl group. researchgate.net

In a typical Suzuki coupling, a 5-halo-2-furoate is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net Various palladium sources, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), can be used, often in combination with phosphine (B1218219) ligands that modulate the catalyst's activity and stability. While effective, a drawback of homogeneous catalysis is the potential for catalyst leaching into the product, which can be a concern for pharmaceutical applications.

Homogeneous acid catalysts, such as mineral acids, are also used in the esterification of 2-furoic acids. researchgate.net However, these methods can suffer from issues with corrosion and waste generation. More recently, organocatalysts have emerged as a metal-free alternative for certain transformations in furan chemistry.

Heterogeneous Catalysis in Furoate Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer several advantages over their homogeneous counterparts, including ease of separation and reusability. rsc.org In the context of furoate synthesis, solid acid catalysts have been developed for the esterification of 2-furoic acid. conicet.gov.ar

For example, tungstophosphoric acid supported on zirconia has been shown to be an effective and reusable catalyst for the synthesis of n-butyl-2-furoate. conicet.gov.ar These solid acid catalysts provide an environmentally benign alternative to traditional mineral acids. conicet.gov.ar

Metal nanoparticles supported on various materials, such as activated carbon or metal oxides, are also used as heterogeneous catalysts. For instance, supported gold or palladium nanoparticles can catalyze the aerobic oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a key precursor for polyesters. Subsequent esterification can then yield the corresponding diesters.

Photochemical and Other Emerging Catalytic Approaches

Photochemical methods represent a growing area of interest in organic synthesis, offering mild and selective reaction pathways. researchgate.net Visible-light photoredox catalysis, for example, can be used to generate reactive intermediates under gentle conditions. In the context of furoate synthesis, photochemical approaches could potentially be applied to the formation of the aryl-furan bond or for the functionalization of the furan ring. researchgate.net

One emerging strategy involves the use of organic dyes as photocatalysts, which can be activated by visible light to initiate chemical transformations. researchgate.net These methods are in line with the principles of green chemistry, as they often operate at ambient temperature and can reduce the reliance on toxic reagents and metal catalysts. researchgate.net

Other novel catalytic systems include enzymatic and whole-cell biocatalysis. researchgate.net For example, recombinant E. coli cells have been engineered to produce 2-furoic acid from furfural. researchgate.net These biological systems can offer high selectivity and operate under mild, aqueous conditions, providing a sustainable route to furoic acid and its derivatives. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 5 4 Hydroxyphenyl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the cornerstone of structural characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 5-(4-hydroxyphenyl)-2-furoate is expected to exhibit distinct signals corresponding to each unique proton environment. Based on the analysis of similar structures, such as methyl 5-(4-nitrophenyl)furan-2-carboxylate researchgate.net, the following proton chemical shifts (δ) can be anticipated:

Aromatic Protons (Phenolic Ring): The protons on the 4-hydroxyphenyl ring will appear as two doublets in the aromatic region (typically δ 6.8-7.8 ppm). The protons ortho to the hydroxyl group (H-2' and H-6') would be expected at a slightly lower chemical shift compared to the protons meta to the hydroxyl group (H-3' and H-5') due to the electron-donating effect of the hydroxyl group.

Furan (B31954) Protons: The two protons on the furan ring (H-3 and H-4) are expected to appear as doublets, typically in the range of δ 6.5-7.5 ppm. The coupling constant between these two protons (³JHH) would be characteristic of a cis-relationship on a five-membered ring.

Methyl Ester Protons: The methyl group of the ester functionality (-OCH₃) will present as a sharp singlet, typically in the upfield region of the spectrum, around δ 3.8-4.0 ppm.

Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 12 carbon atoms. Predicted chemical shifts, based on data for analogous compounds like methyl 5-(4-nitrophenyl)furan-2-carboxylate researchgate.net, are as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 158-162 |

| C-2 (Furan) | 145-150 |

| C-5 (Furan) | 150-155 |

| C-1' (Phenolic) | 120-125 |

| C-4' (Phenolic) | 155-160 |

| C-2', C-6' (Phenolic) | 125-130 |

| C-3', C-5' (Phenolic) | 115-120 |

| C-3 (Furan) | 110-115 |

| C-4 (Furan) | 118-122 |

| -OCH₃ (Ester) | 50-55 |

Two-Dimensional NMR Correlation Experiments (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the furan ring (H-3 and H-4) and between the adjacent protons on the phenolic ring (H-2'/H-3' and H-5'/H-6').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the protonated carbons in the molecule by linking the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include:

The methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O) and to C-2 of the furan ring.

The furan proton H-4 to C-2, C-3, and C-5 of the furan ring.

The furan proton H-3 to C-2, C-4, and C-5 of the furan ring.

The phenolic protons (H-2'/H-6') to C-4', C-3'/C-5', and C-5 of the furan ring, confirming the connection point between the two rings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₂H₁₀O₄), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. The fragmentation of this compound would likely proceed through several key pathways, including:

Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the bond between the furan and phenyl rings.

Decarbonylation (loss of CO) from the furan ring.

The analysis of these fragment ions in the MS/MS spectrum would allow for the confirmation of the different structural subunits of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.

C=C Stretch (Aromatic and Furan): Multiple sharp bands in the region of 1450-1600 cm⁻¹.

C-O Stretch (Ester and Furan): Absorption bands in the region of 1000-1300 cm⁻¹.

C-H Stretch (Aromatic and Alkyl): Bands above and below 3000 cm⁻¹, respectively.

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of this compound, ensuring an accurate and detailed understanding of its chemical identity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components.

Key expected vibrational modes include a broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the ester functional group would be confirmed by a strong, sharp peak around 1725-1705 cm⁻¹, corresponding to the C=O (carbonyl) stretch. Aromatic C=C stretching vibrations from both the phenyl and furan rings are anticipated in the 1600-1450 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester and the phenolic ether linkage are expected to appear in the 1300-1000 cm⁻¹ range. mu-varna.bgresearchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3500 - 3200 (broad) |

| Methyl Ester | C=O Stretch | 1725 - 1705 (strong, sharp) |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Ester & Phenol (B47542) | C-O Stretch | 1300 - 1000 |

Raman Spectroscopy

Raman spectroscopy provides information on molecular vibrations that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. nih.govnih.gov

For this compound, strong Raman signals are expected for the C=C stretching modes of the phenyl and furan rings due to their high polarizability. nih.gov This makes Raman spectroscopy an excellent tool for probing the molecule's aromatic backbone. The technique is less sensitive to the O-H and C=O groups, which are typically weak Raman scatterers. The combination of FT-IR and Raman data allows for a more complete vibrational assignment and confident structural confirmation. nih.govresearchgate.net Morphologically-directed Raman spectroscopy (MDRS) is an advanced application that can be used to determine the particle size distribution of a specific chemical entity within a mixture, which is particularly useful in pharmaceutical formulations. nih.govnih.govfda.gov

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |

|---|---|---|

| Aromatic Rings | Ring Breathing Mode (symmetric) | ~1000 |

| Aromatic Rings | C=C Stretch | 1610 - 1580 (strong) |

| Furan Ring | Ring Stretch | 1500 - 1460 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its chromophoric system. researchgate.net A chromophore is the part of a molecule responsible for absorbing light. researchgate.netyoutube.com In this compound, the chromophore consists of the 4-hydroxyphenyl group conjugated with the furan-2-carboxylate (B1237412) system. This extended system of delocalized π-electrons is expected to absorb UV light, leading to π → π* transitions. basicmedicalkey.com

The presence of the hydroxyl group (an auxochrome) on the phenyl ring is likely to cause a bathochromic shift (a shift to longer wavelengths) compared to an unsubstituted phenyl furan system. basicmedicalkey.com The position of the maximum absorbance (λmax) can be influenced by solvent polarity. In alkaline conditions, the deprotonation of the phenolic hydroxyl group would extend the conjugation and lead to a significant bathochromic and hyperchromic shift (increased absorption intensity). basicmedicalkey.com While specific experimental data for this compound is not widely published, related structures like N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide show a maximum absorption at 202 nm and another peak at 252 nm. mu-varna.bg The analysis of compounds with weak UV chromophores often requires more specialized detection methods. nih.gov

Advanced Computational Aids in Structural Elucidation

Modern structural elucidation is increasingly supported by computational methods that can predict spectral properties and aid in the interpretation of complex experimental data.

In-Silico Spectral Library Generation

In-silico spectral libraries are computationally generated databases of predicted spectra (e.g., mass spectra, NMR spectra) for known or hypothetical compounds. nih.govnih.gov These libraries are crucial for data-independent acquisition (DIA) techniques in fields like proteomics and metabolomics. nih.govresearchgate.netyoutube.com

For this compound, a predicted tandem mass spectrum could be generated using deep learning models trained on vast datasets of existing experimental spectra. nih.govnih.gov This in-silico spectrum would include predicted fragmentation patterns and retention times. When an unknown compound is analyzed, its experimental spectrum can be matched against the in-silico library, enabling its rapid and accurate identification even without a physical standard. nih.govyoutube.com This approach accelerates the discovery process and enhances the confidence of compound identification in complex mixtures. nih.govresearchgate.net

Machine Learning Approaches for Structure Annotation

Machine learning (ML) is revolutionizing the process of chemical structure annotation. mdpi.comnih.gov ML algorithms, such as artificial neural networks and random forests, can be trained to recognize the complex relationships between a molecule's structure and its spectral output. mdpi.comacs.org

In the context of this compound, an ML model could be trained on a large dataset of phenolic and furan-containing compounds with their corresponding FT-IR, Raman, and NMR spectra. nih.gov This trained model could then predict the spectra for this compound or, conversely, identify the compound from its experimental spectra with a high degree of confidence. mdpi.comacs.org These ML-based frameworks can handle noisy or complex data, compensate for instrumental variations, and ultimately provide a robust and efficient pipeline for annotating the structure of novel or rare chemicals. mdpi.comnih.govmdpi.com

Theoretical and Computational Chemistry Studies on Methyl 5 4 Hydroxyphenyl 2 Furoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules. These methods, rooted in quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules nih.govmdpi.comnih.gov. It is a powerful technique for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule nih.govnih.gov. For Methyl 5-(4-hydroxyphenyl)-2-furoate, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its most stable three-dimensional structure nih.gov.

The optimized geometry provides key structural parameters. Below is a hypothetical table of selected optimized bond lengths and bond angles for this compound, as would be predicted by DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (ester) | 1.21 |

| C-O (ester) | 1.35 |

| O-CH3 | 1.44 |

| C-C (furan-phenyl) | 1.48 |

| C-O (hydroxyl) | 1.36 |

| O-H (hydroxyl) | 0.97 |

| **Bond Angles (°) ** | |

| O=C-O (ester) | 124.0 |

| C-O-CH3 | 116.0 |

| C-C-C (furan ring) | 107.0 |

| C-C-O (furan ring) | 110.0 |

| C-C-O (phenyl ring) | 120.0 |

| C-O-H (hydroxyl) | 109.0 |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations.

Electronic characterization through DFT also involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability mdpi.com. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions acadpubl.eunih.govresearchgate.net. It provides a localized picture of the electron density in a molecule, which is more aligned with traditional chemical concepts of bonds and lone pairs wisc.edu. NBO analysis can reveal important information about hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital acadpubl.eu.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (ester C=O) | π(C-O) (ester) | 25.5 |

| LP(1) O (ester O-CH3) | σ(C-C) (furan) | 5.2 |

| LP(1) O (furan ring) | π(C=C) (furan ring) | 18.9 |

| LP(1) O (hydroxyl) | π(C=C) (phenyl ring) | 15.3 |

| π(C=C) (phenyl ring) | π*(C=C) (furan ring) | 8.7 |

Note: The data in this table is illustrative and represents plausible NBO analysis results.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack researchgate.netresearchgate.net. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values researchgate.netresearchgate.net.

In the case of this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl, ester, and hydroxyl groups, indicating these as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl hydrogen and the methyl hydrogens, suggesting these are sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system nih.govchemrxiv.org. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamics of a molecule chemrxiv.org. For this compound, MD simulations can explore the different conformations that the molecule can adopt by rotating around its single bonds, such as the bond connecting the furan (B31954) and phenyl rings.

These simulations can reveal the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's structure. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can also be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, often based on DFT, can be used to predict the NMR chemical shifts (δ) of different nuclei in a molecule nih.govresearchgate.netbohrium.com. The accuracy of these predictions has significantly improved in recent years, making them a valuable tool for structure elucidation and verification nih.gov.

For this compound, the 1H and 13C NMR chemical shifts can be calculated. These theoretical values can then be compared to experimentally obtained spectra to confirm the molecular structure. A hypothetical comparison of predicted and experimental NMR chemical shifts is shown in the table below.

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) | Experimental 1H Chemical Shift (ppm) |

| C (ester C=O) | 160.5 | 159.8 | - | - |

| C (furan C-O) | 145.2 | 144.7 | - | - |

| C (furan C-phenyl) | 148.9 | 148.1 | - | - |

| C (phenyl C-O) | 158.3 | 157.6 | - | - |

| CH (furan) | 118.7 | 118.2 | 7.10 | 7.05 |

| CH (furan) | 112.5 | 112.0 | 6.85 | 6.80 |

| CH (phenyl, ortho to OH) | 116.4 | 115.9 | 6.90 | 6.88 |

| CH (phenyl, meta to OH) | 128.1 | 127.5 | 7.50 | 7.45 |

| O-CH3 | 52.3 | 51.9 | 3.85 | 3.82 |

| O-H | - | - | 9.80 | 9.75 |

Note: The data in this table is illustrative and represents a plausible comparison between computationally predicted and experimentally measured NMR chemical shifts.

Theoretical Vibrational Frequency Analysis (IR Assignments)

The predicted vibrational modes for this compound are detailed below, based on established data for analogous compounds. ajchem-a.comresearchgate.net The furan ring exhibits characteristic C-H stretching, C=C stretching, and ring breathing vibrations. The ester group is identifiable by its prominent C=O stretching frequency. The hydroxyphenyl group shows characteristic O-H stretching, aromatic C-H stretching, and C=C stretching of the benzene ring.

Below is a table summarizing the predicted IR assignments for the key vibrational modes of this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretching | Hydroxyphenyl | 3600-3400 |

| Aromatic C-H Stretching | Hydroxyphenyl & Furan | 3100-3000 |

| Aliphatic C-H Stretching | Methyl Ester | 2990-2950 |

| C=O Stretching | Methyl Ester | 1730-1715 |

| Aromatic C=C Stretching | Hydroxyphenyl & Furan | 1610-1450 |

| C-O Stretching | Ester & Ether-like in Furan | 1300-1000 |

| O-H Bending | Hydroxyphenyl | 1410-1310 |

| C-H Bending | Aromatic & Aliphatic | 1475-800 |

This interactive data table provides a summary of the predicted key vibrational frequencies for this compound based on theoretical calculations for analogous compounds.

Thermodynamic and Kinetic Modeling of Reactions Involving Furoate Precursors/Derivatives

Thermodynamic and kinetic modeling provides crucial insights into the feasibility, reaction pathways, and rates of chemical reactions. For reactions involving the precursors and derivatives of this compound, such modeling can elucidate the mechanisms of its formation and potential subsequent reactions.

A primary reaction for the synthesis of this compound is the esterification of its precursor, 5-(4-hydroxyphenyl)-2-furoic acid, with methanol (B129727). researchgate.netresearchgate.net This reaction is typically acid-catalyzed. Thermodynamic modeling of this esterification would involve calculating the change in Gibbs free energy (ΔG) to determine the spontaneity and equilibrium position of the reaction. Kinetic modeling would focus on determining the rate law and activation energy (Ea) for the reaction, often employing transition state theory. jchr.orgmdpi.comd-nb.info

The general mechanism for the acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a water molecule to yield the ester. Computational modeling can be used to determine the energy profile of this reaction pathway, identifying the transition states and intermediates.

Furthermore, the furan ring in this compound and its derivatives is susceptible to various reactions, including oxidation and electrophilic substitution. researchgate.net Kinetic modeling of the reaction of furan derivatives with radicals, such as the hydroxyl radical (•OH), has been a subject of study, particularly in the context of atmospheric chemistry and combustion. researchgate.net These studies indicate that the reaction kinetics are often dominated by the addition of the radical to the furan ring. researchgate.net The presence of substituents on the furan ring, such as the hydroxyphenyl and methyl ester groups, will influence the reaction kinetics and regioselectivity of such reactions.

Below is a table summarizing the key thermodynamic and kinetic parameters that would be the focus of modeling studies for reactions involving furoate precursors.

| Reaction Type | Precursor/Derivative | Key Thermodynamic Parameters | Key Kinetic Parameters |

| Esterification | 5-(4-hydroxyphenyl)-2-furoic acid | ΔG, ΔH, ΔS, Keq | Rate constant (k), Activation energy (Ea) |

| Oxidation | This compound | ΔG, ΔH | Rate constant (k), Activation energy (Ea) |

| Electrophilic Substitution | This compound | ΔG of activation | Rate constant (k) |

This interactive data table outlines the important thermodynamic and kinetic parameters for modeling reactions involving precursors and derivatives of this compound.

Advanced Analytical Methodologies for Analysis of Methyl 5 4 Hydroxyphenyl 2 Furoate

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is indispensable for separating Methyl 5-(4-hydroxyphenyl)-2-furoate from starting materials, by-products, and degradation products. The choice of technique depends on the analytical goal, whether it is quantitative purity assessment or preparative isolation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound due to its high resolution and applicability to non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is particularly suitable.

Method development for this compound would focus on optimizing separation parameters to achieve a sharp, symmetrical peak with a stable retention time, well-resolved from any impurities. Key considerations include:

Stationary Phase: A C18 column is a common starting point for separating moderately polar compounds. For potentially enhanced separation based on the aromatic systems of the phenyl and furan (B31954) rings, a Phenyl-Hexyl column could also be effective. qub.ac.ukpensoft.net

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) formate) is typical. pensoft.netnih.gov The gradient would be optimized to ensure elution of the target compound and separation from more or less polar impurities within a reasonable analysis time. elsevierpure.comsemanticscholar.org

Detection: Given the chromophores in the molecule (furan and phenyl rings), UV detection is the most straightforward approach. A wavelength of around 254 nm or a more specific wavelength determined by a UV scan of the pure compound would be used. researchgate.net

A validated HPLC method would be evaluated according to ICH guidelines for parameters such as linearity, precision, accuracy, selectivity, and limits of detection (LOD) and quantification (LOQ). nih.govsemanticscholar.org

Table 1: Example HPLC Parameters for Analysis of Furan and Phenolic Compounds

| Parameter | Typical Setting | Rationale/Reference |

| Column | C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and selectivity for aromatic and moderately polar analytes. pensoft.net |

| Mobile Phase A | Water with buffer (e.g., 0.1% Formic Acid, 10mM Ammonium Formate) | Controls pH and improves peak shape. nih.govelsevierpure.com |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the compound. researchgate.net |

| Elution Mode | Gradient | Allows for efficient separation of compounds with a range of polarities. semanticscholar.org |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. pensoft.net |

| Detection | UV at ~254 nm or ~268 nm | The aromatic rings provide strong UV absorbance for sensitive detection. semanticscholar.orgresearchgate.net |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. pensoft.netsemanticscholar.org |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution technique typically used for volatile and thermally stable compounds. walshmedicalmedia.com this compound, with its polar phenolic hydroxyl group and relatively high molecular weight, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.

Derivatization: The most common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.gov The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC analysis.

GC Method:

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5MS), is generally used for separating a wide range of derivatized compounds. mdpi.comnih.govnih.gov

Injection: Splitless injection is often used for trace analysis to ensure the maximum amount of analyte reaches the column.

Carrier Gas: Helium or hydrogen is used as the carrier gas.

Temperature Program: A temperature gradient is employed, starting at a lower temperature to trap the analytes at the head of the column and gradually increasing to elute the derivatized compound and other components based on their boiling points. walshmedicalmedia.com

Thin Layer Chromatography (TLC) and Column Chromatography for Isolation

For the preparative isolation and purification of this compound from a synthesis reaction mixture, Thin Layer Chromatography (TLC) and column chromatography are fundamental techniques.

Thin Layer Chromatography (TLC): TLC is used initially on an analytical scale to develop an appropriate solvent system. A silica (B1680970) gel plate is used as the stationary phase. Various mixtures of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) are tested to find a ratio that provides good separation between the desired product and impurities, with the target compound having a retention factor (Rf) value ideally between 0.3 and 0.5.

Column Chromatography: Once an effective solvent system is identified via TLC, it is applied to a larger-scale column chromatography separation. A glass column is packed with silica gel (stationary phase), and the crude product mixture is loaded at the top. The chosen solvent mixture (mobile phase) is then passed through the column. Fractions are collected as the solvent elutes from the column, and those containing the pure product (as determined by TLC analysis of the fractions) are combined and concentrated to yield the isolated this compound.

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the definitive identification and trace-level quantification of analytes in complex mixtures.

LC-MS and GC-MS for Trace Analysis and Identification

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide a higher degree of certainty in identification than chromatography with conventional detectors.

LC-MS: This is the preferred method for analyzing the compound in its native form. uoguelph.ca The HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer. The MS detector provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its molecular weight (218.21 g/mol ). sigmaaldrich.com This is invaluable for confirming the presence of the compound in complex matrices. rsc.orgnih.gov

GC-MS: This technique combines the high separation efficiency of GC with the detection power of MS. phcogj.com Following the necessary derivatization step (e.g., silylation), the sample is analyzed. The mass spectrometer not only detects the derivatized molecule but also fragments it in a reproducible manner, creating a unique mass spectrum or "fingerprint" that can be compared to a library for positive identification. walshmedicalmedia.com GC-MS is extremely sensitive and is a gold standard for identifying trace amounts of volatile and semi-volatile organic compounds. mdpi.comrestek.com

Table 2: Comparison of Hyphenated Techniques for Analysis

| Technique | Sample Preparation | Information Obtained | Best For | Reference |

| LC-MS | Minimal (dissolution in mobile phase) | Molecular Weight, Structural Fragments | Quantification and identification of non-volatile compounds in complex mixtures. | qub.ac.uknih.gov |

| GC-MS | Derivatization required (e.g., silylation) | Definitive identification via fragmentation pattern (mass spectrum), high sensitivity. | Trace analysis and unambiguous identification of volatile or derivatizable compounds. | nih.govphcogj.com |

Advanced MS Detection and Fragmentation Strategies

Modern mass spectrometry offers advanced capabilities beyond simple detection. Tandem mass spectrometry (MS/MS or MS²) significantly enhances selectivity and structural elucidation.

In an MS/MS experiment, a specific ion from the first mass analysis (the precursor ion, e.g., the molecular ion of this compound at m/z 218) is selected and subjected to collision-induced dissociation (CID). This breaks the precursor ion into smaller, characteristic product ions, which are then analyzed.

Predicted Fragmentation Pattern: For this compound, key fragmentations would be expected:

Loss of a methoxy (B1213986) radical: [M - •OCH₃]⁺, resulting in an acylium ion. This is a common fragmentation for methyl esters. miamioh.edu

Loss of methanol: [M - CH₃OH]⁺. This can occur via rearrangement, particularly involving the phenolic hydroxyl group, analogous to the fragmentation of methyl salicylate (B1505791). docbrown.info

Cleavage of the ester: Producing ions corresponding to the hydroxyphenyl-furan portion and the carbomethoxy portion.

Ring fragmentation: Cleavage of the furan or phenyl rings can also produce characteristic lower-mass ions. researchgate.net

This MS/MS fragmentation data provides a high degree of structural confirmation and allows for the development of highly selective quantitative methods, such as Multiple Reaction Monitoring (MRM), where the instrument is set to specifically detect a transition from a precursor ion to a product ion, minimizing interference from the sample matrix. mdpi.comresearchgate.net

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product of similar structure, known as a derivative, which possesses properties more suitable for a specific analytical technique. In the analysis of this compound, derivatization is a key strategy to improve its volatility for gas chromatography (GC) and to enhance its detectability for both spectroscopic and chromatographic methods. This is primarily due to the presence of a polar phenolic hydroxyl group which can limit volatility and thermal stability.

Chemical Derivatization for Spectroscopic or Chromatographic Detection

The primary target for the chemical derivatization of this compound is its active hydrogen in the phenolic hydroxyl (-OH) group. This modification is crucial for gas chromatography-mass spectrometry (GC-MS) analysis to increase the compound's volatility and to prevent undesirable interactions with the chromatographic column. For high-performance liquid chromatography (HPLC), derivatization can be employed to introduce a fluorophore, significantly enhancing detection sensitivity.

Silylation for GC-MS Analysis

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups. nih.govresearchgate.net This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. nih.gov The resulting trimethylsilyl ether derivative of this compound is more volatile, less polar, and more thermally stable, making it ideal for GC-MS analysis. coresta.org

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). capes.gov.br The reaction is typically carried out by heating the dried sample with the silylating reagent in a suitable solvent. For instance, a common procedure involves dissolving the sample in pyridine (B92270), adding the silylating agent, and incubating at a specific temperature to ensure complete derivatization. capes.gov.br

Table 1: Common Silylating Agents for Derivatization of Phenolic Hydroxyl Groups

| Derivatizing Reagent | Abbreviation | Common Reaction Conditions | Resulting Derivative | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heating with pyridine or other aprotic solvent | Trimethylsilyl (TMS) ether | Highly volatile byproducts, effective for hydroxyl groups. coresta.org |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Incubation at elevated temperatures (e.g., 37-60°C) capes.gov.brbrjac.com.br | Trimethylsilyl (TMS) ether | Powerful silylating agent, suitable for a wide range of functional groups. brjac.com.br |

| N-trimethylsilylimidazole | TMSI | Effective for targeting hydroxyl and carboxylic acid groups. nih.gov | Trimethylsilyl (TMS) ether | Imidazole byproduct acts as a scavenger for the active hydrogen. nih.gov |

Interactive Data Table: Expected Mass Shift upon Silylation of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Derivatization Reagent | Derivative | Molecular Weight of Derivative ( g/mol ) | Mass Shift (Da) |

| This compound | C12H10O4 | 218.21 | BSTFA or MSTFA | Methyl 5-(4-(trimethylsilyloxy)phenyl)-2-furoate | 290.36 | +72.15 |

Fluorescent Labeling for HPLC Analysis

For HPLC analysis, derivatization can be employed to attach a fluorescent tag to the phenolic hydroxyl group of this compound. This pre-column derivatization significantly enhances the sensitivity of detection, allowing for the quantification of trace amounts of the compound. youtube.com A variety of fluorescent labeling reagents are available that react with phenols to produce highly fluorescent derivatives. nih.gov

One such reagent is 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), which reacts with phenolic compounds to form stable, highly fluorescent derivatives. nih.gov The derivatization reaction is typically performed under controlled temperature and pH conditions to ensure optimal yield. nih.govscirp.org The resulting derivative can then be separated by reversed-phase HPLC and detected with a fluorescence detector, offering much lower detection limits compared to standard UV detection. youtube.com

Influence of Derivatization on Compound Stability and Detectability

The process of derivatization has a profound impact on both the stability and detectability of this compound.

Enhanced Stability

The conversion of the phenolic hydroxyl group to a trimethylsilyl ether significantly increases the thermal stability of the molecule. nih.gov This is crucial for GC analysis, where the compound is subjected to high temperatures in the injector and column. The silylated derivative is less prone to thermal degradation, leading to more accurate and reproducible quantification. For instance, drying extracts under an inert nitrogen gas atmosphere prior to derivatization can also improve the stability of phenolic compounds by preventing oxidation. capes.gov.br

Improved Detectability

For GC-MS analysis, the increased volatility and improved chromatographic behavior of the silylated derivative lead to sharper peaks and better separation from other components in a complex matrix. coresta.org This results in lower limits of detection and quantification.

In the context of HPLC, fluorescent derivatization can increase detection sensitivity by a factor of 10 to 1,000 compared to UV detection. youtube.com This allows for the analysis of the compound at very low concentrations, which is particularly important in metabolomics and natural product profiling where the analyte may be present in trace amounts. The detection limits for phenolic compounds derivatized with fluorescent labels can reach the picomolar level. nih.gov

Applications in Metabolomics and Natural Product Profiling

Advanced analytical methodologies, particularly those involving derivatization, are essential for the detection and quantification of this compound in complex biological and natural product matrices.

GC-MS-based metabolomics is a powerful tool for the comprehensive analysis of small molecules in biological systems. nih.gov The derivatization of extracts, typically through silylation, is a standard step in sample preparation for GC-MS metabolomics to analyze a wide range of metabolites, including phenolic compounds. nih.govsemanticscholar.org If this compound were present in a biological sample, a metabolomics workflow involving extraction, derivatization with a silylating agent like MSTFA, and subsequent GC-MS analysis would be a suitable approach for its identification and quantification. semanticscholar.org The resulting mass spectrum of the silylated derivative could be compared to spectral libraries for confident identification. nih.gov

The analysis of natural products often involves the screening of complex extracts for bioactive compounds. sciltp.com Furan-containing natural products, in particular, have garnered interest for their diverse biological activities. nih.gov The analytical techniques described, such as GC-MS after silylation or HPLC with fluorescence detection after derivatization, are well-suited for the profiling of plant or microbial extracts for the presence of this compound and related compounds. The application of these sensitive analytical methods is crucial for the discovery and characterization of novel natural products. sciltp.com For instance, the analysis of phenolic metabolites in fruits and other plant materials often employs GC-MS with prior derivatization to overcome the low volatility of these compounds. researchgate.net

Challenges and Future Directions in Research on Methyl 5 4 Hydroxyphenyl 2 Furoate

Challenges in Synthetic Scalability and Yield Optimization

The transition from small-scale laboratory synthesis to large-scale industrial production of Methyl 5-(4-hydroxyphenyl)-2-furoate is fraught with challenges. Multi-step synthetic routes, which are common for creating such disubstituted furan (B31954) compounds, often suffer from a cumulative loss of yield at each stage. Optimizing reaction conditions—such as temperature, pressure, and reaction time—is critical but can be a resource-intensive process.

Key challenges include:

Catalyst Efficiency and Cost: Many syntheses for similar compounds rely on precious metal catalysts, such as palladium, for cross-coupling reactions. The cost, sensitivity, and reusability of these catalysts are significant hurdles for scalability.

Purification: Separating the final product from unreacted starting materials, by-products, and catalysts can be complex and costly, often requiring multiple chromatographic steps that are not ideal for large-scale production.

Reaction Yields: Achieving consistently high yields is a persistent challenge. For instance, the synthesis of methylfuroate from furfural (B47365) can have yields that vary significantly depending on the catalytic system used, from as low as 18.2% to higher, more optimized yields. google.com Similar variability can be expected in the more complex synthesis of the title compound. For example, a patented method for preparing methylfuroate highlights yields around 20% under specific conditions, indicating that optimization is non-trivial. google.com

Future work must focus on developing more robust and efficient synthetic protocols, potentially exploring flow chemistry or alternative catalytic systems to improve throughput and reduce costs.

Addressing Structural Isomerism and Stereochemical Control

The precise arrangement of atoms in this compound is critical to its function. A significant challenge in its synthesis is controlling structural isomerism. The hydroxyl group on the phenyl ring can be located at different positions, leading to distinct isomers with potentially different physical, chemical, and biological properties.

The primary isomers of concern are:

This compound: The target compound, with the hydroxyl group in the para position.

Methyl 5-(3-hydroxyphenyl)-2-furoate: The meta isomer. chemspider.com

Methyl 5-(2-hydroxyphenyl)-2-furoate: The ortho isomer.

Syntheses must be highly regioselective to ensure the exclusive or predominant formation of the desired 4-hydroxy isomer. Unwanted isomers act as impurities that can be difficult to separate and may interfere with the intended biological activity. While the core structure of this compound is achiral, stereochemical control could become a factor if chiral derivatives are pursued in the future to enhance biological specificity.

Table 1: Structural Isomers of Methyl 5-(hydroxyphenyl)-2-furoate This is an interactive table. Select a row to view more details.

| Compound Name | Position of Hydroxyl Group | CAS Number | Molecular Formula |

| This compound | para (4-position) | 834884-72-9 | C₁₂H₁₀O₄ |

| Methyl 5-(3-hydroxyphenyl)-2-furoate | meta (3-position) | 834884-73-0 | C₁₂H₁₀O₄ |

| Methyl 5-(2-hydroxyphenyl)-2-furoate | ortho (2-position) | Not readily available | C₁₂H₁₀O₄ |

Elucidation of Complex In Vitro Biological Mechanisms

Preliminary research into related 5-phenyl-furan-2-carboxylic acid derivatives has revealed them as a promising class of antimycobacterial agents. mdpi.com These compounds are thought to act by interfering with iron acquisition in mycobacteria through the inhibition of the salicylate (B1505791) synthase MbtI enzyme. mdpi.com This points to a complex mechanism of action that goes beyond simple cytotoxicity.

Elucidating the specific in vitro biological mechanisms of this compound presents a significant research challenge. Future studies will need to:

Identify Molecular Targets: Determine the specific enzymes, receptors, or signaling pathways with which the compound interacts. Techniques like molecular docking can suggest potential binding interactions, as seen in studies of other furan derivatives that bind to P-glycoprotein. nih.gov

Investigate Downstream Effects: Understand the cascade of cellular events that occur after the compound binds to its target.

Profile Off-Target Effects: Characterize any unintended interactions to build a comprehensive understanding of the compound's biological activity.

These investigations require a sophisticated combination of biochemical assays, cell-based studies, and advanced analytical techniques to unravel the intricate molecular interactions at play.

Development of Novel Analytical Reference Standards

Reliable and reproducible research depends on the availability of high-purity analytical reference standards. supelco.com.tw A reference standard is a substance of established purity and identity that serves as a benchmark for analytical measurements. supelco.com.twusp.org For a novel compound like this compound, establishing such a standard is a critical and meticulous process.

The development process involves:

Optimized Synthesis: A synthetic route that consistently produces the compound with minimal impurities.

Rigorous Purification: Multiple rounds of purification, often using techniques like preparative high-performance liquid chromatography (HPLC).

Comprehensive Characterization: Thorough analysis to confirm the structure and assess purity. This includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis. mdpi.com

Currently, this compound is supplied by some vendors as a rare chemical for early discovery research, with the explicit note that analytical data is not collected and the buyer is responsible for confirming identity and purity. sigmaaldrich.com The development of a certified reference standard by an accredited body like the US Pharmacopeia (USP) or European Pharmacopoeia (EP) would be a major step in facilitating standardized research and quality control. usp.orghumeau.com

Exploration of Sustainable Synthesis Routes from Biomass-Derived Precursors

A major future direction in chemical manufacturing is the shift from petrochemical feedstocks to renewable, biomass-derived precursors. researchgate.net Furan-based compounds are particularly well-suited for this transition, as their core structure can be derived from carbohydrates found in abundant lignocellulosic biomass. nih.gov

Key biomass-derived platform chemicals include:

Furfural: Produced from the dehydration of C5 sugars (like xylose) from hemicellulose. researchgate.net

5-Hydroxymethylfurfural (B1680220) (HMF): Produced from the dehydration of C6 sugars (like fructose (B13574) and glucose) from cellulose. researchgate.net

A sustainable route to this compound could involve:

Conversion of HMF or Furfural into a suitable 2-furoate precursor. researchgate.net

Coupling this furan derivative with a phenolic compound.

Notably, the phenolic portion could also potentially be derived from lignin, another major component of biomass, creating a fully bio-based synthetic pathway.

Research in this area focuses on developing efficient and selective catalysts for these transformations, aiming for a greener and more sustainable production lifecycle. rsc.orgrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Characterization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, from initial discovery to final characterization. fnasjournals.comrsc.org Integrating these computational tools offers significant opportunities to accelerate the study of this compound.

Table 2: Applications of AI/ML in Chemical Research This is an interactive table. Select a row to view more details.

| Research Area | Application of AI/ML | Potential Impact |

| Compound Discovery | Screening vast virtual libraries of furan derivatives to predict biological activity and identify new, potent candidates. rsc.orgscitechdaily.com | Reduces time and cost associated with synthesizing and testing large numbers of compounds. |

| Synthesis Planning | Using retrosynthesis algorithms to predict optimal reaction pathways and conditions, minimizing experimental trial and error. nih.gov | Improves yield, reduces waste, and accelerates the development of efficient synthetic routes. |

| Mechanism Elucidation | Analyzing complex biological data to identify patterns and predict protein targets or modes of action. fnasjournals.com | Helps to quickly form hypotheses about biological mechanisms for targeted experimental validation. |

| Characterization | Assisting in the interpretation of complex spectral data (e.g., NMR, MS) for structural confirmation and purity analysis. mdpi.com | Enhances the accuracy and speed of chemical characterization. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-(4-hydroxyphenyl)-2-furoate and its derivatives?

- Methodology : Synthesis typically involves multi-step routes, including:

- Oxidation : Use of Jones reagent (CrO₃ in H₂SO₄) to oxidize 5-(1-hydroxyethyl)-2-furoate intermediates to acetyl derivatives .

- Substitution : Chloroethylation followed by nucleophilic substitution (e.g., acetoxy or methoxy groups) under mild conditions to preserve functional group integrity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol/water mixtures for high-purity isolation .

Q. How is the structural configuration of this compound derivatives validated?

- Methodology :

- X-ray crystallography : Resolves dihedral angles (e.g., 34.52° between benzofuran and hydroxyphenyl planes) and confirms stereochemical orientation of substituents .

- Spectroscopy : NMR (¹H/¹³C) to assign aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ 165–170 ppm). IR confirms C=O stretches (~1720 cm⁻¹) .

Q. What preliminary biological screening approaches are used to assess the bioactivity of this compound?

- Methodology :

- In vitro assays : Anti-inflammatory activity via COX-2 inhibition assays; anticancer potential through cell viability (MTT) testing on cancer cell lines .

- Enzyme binding studies : Fluorescence quenching or surface plasmon resonance (SPR) to measure interactions with targets like SARS-CoV-2 main protease .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodology :

- Catalyst screening : Magnesium perchlorate (Mg(ClO₄)₂) enhances acetylation efficiency in non-polar solvents (e.g., acetic anhydride/toluene) .

- Temperature control : Stepwise heating (40–60°C) minimizes side reactions during substitution steps .

- Real-time monitoring : HPLC with UV detection (λ = 254 nm) tracks intermediate formation and purity .

Q. What experimental strategies address contradictions in reported biological activity data?

- Methodology :

- Dose-response validation : Reproduce assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency .

- Structural analogs : Synthesize derivatives (e.g., 5-fluorophenyl or methylsulfonyl variants) to isolate pharmacophore contributions .

- Meta-analysis : Cross-reference data from enzyme inhibition studies (e.g., RIFM criteria) to identify confounding variables like solvent polarity .

Q. How do stereochemical and electronic properties influence the compound’s interaction with biological targets?

- Methodology :

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution and HOMO-LUMO gaps affecting binding affinity .

- Crystallographic docking : Align crystal structures (e.g., PDB entries) with target active sites to identify key hydrogen bonds (O–H⋯O) or π-π stacking interactions .

Q. What analytical techniques resolve stability challenges in storage and formulation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.